molecular formula C13H12BrN3O2 B2592280 (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286696-99-8

(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2592280
CAS No.: 1286696-99-8
M. Wt: 322.162
InChI Key: QHSHTKGSOONXAU-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further pharmacological studies .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives, oxadiazole-containing molecules, and azetidine-based compounds. Examples include:

  • (2-Bromophenyl)(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
  • (2-Bromophenyl)(3-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methanone
  • (2-Chlorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.

Uniqueness

What sets (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-bromophenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-8-15-12(19-16-8)9-6-17(7-9)13(18)10-4-2-3-5-11(10)14/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSHTKGSOONXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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